molecular formula C19H16ClN3O2 B2827391 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide CAS No. 2034256-90-9

6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2827391
CAS No.: 2034256-90-9
M. Wt: 353.81
InChI Key: ICXBMHXQZSAHOW-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a benzyloxy group, a chloro-methylphenyl group, and a pyrimidine carboxamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated pyrimidine derivative in the presence of a base.

    Attachment of the Chloro-Methylphenyl Group: This step involves the coupling of a 4-chloro-2-methylphenylamine with the pyrimidine core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide is not fully understood but is believed to involve:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzyloxy)-N-(4-fluoro-2-methylphenyl)pyrimidine-4-carboxamide
  • 6-(Benzyloxy)-N-(4-chloro-2-ethylphenyl)pyrimidine-4-carboxamide
  • 6-(Benzyloxy)-N-(4-chloro-2-methylphenyl)pyridine-4-carboxamide

Uniqueness

6-(Benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-methylphenyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-9-15(20)7-8-16(13)23-19(24)17-10-18(22-12-21-17)25-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXBMHXQZSAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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